molecular formula C24H22ClNO3 B6081097 ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B6081097
M. Wt: 407.9 g/mol
InChI Key: FJJUJVXWUKFLKW-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminobenzaldehydes and ketones in the presence of a strong base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various indole derivatives, which are valuable in the development of new drugs and materials.

Biology: Indole derivatives, including ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism by which ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular signaling pathways, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 3-benzyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the 2-chlorophenyl group.

  • Ethyl 3-benzyl-6-(2-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Contains a methoxy group instead of a chloro group.

  • Ethyl 3-benzyl-6-(2-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Contains a nitro group instead of a chloro group.

Uniqueness: Ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This chloro group can influence the compound's reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

ethyl 3-benzyl-6-(2-chlorophenyl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3/c1-2-29-24(28)23-18(12-15-8-4-3-5-9-15)22-20(26-23)13-16(14-21(22)27)17-10-6-7-11-19(17)25/h3-11,16,26H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJUJVXWUKFLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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